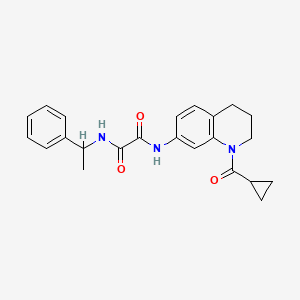![molecular formula C7H5N3O2 B2391107 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35251-84-4](/img/structure/B2391107.png)
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione
Descripción general
Descripción
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is also known by its IUPAC name, and its CAS Registry Number is 35251-84-4 .
Synthesis Analysis
The synthesis of new 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione derivatives has been described in the literature . The process involves a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione can be represented by the InChI code: 1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12) .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione are not detailed in the search results, the compound’s synthesis process suggests it can undergo nucleophilic substitution, reduction, acylation, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione include a molecular weight of 163.1335 and a melting point greater than 320°C . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Cancer Treatment
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as potential inhibitors for KRAS covalent activity. These compounds show promise in treating cancer and other diseases associated with KRAS activity (De, 2022).
Ligands for GABA Receptor Complex
A derivative of 1,4-dihydropyrido[2,3-b]pyrazin-2(3H),3-dione has been synthesized and shown potential as a ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber, Bartsch, & Erker, 2002).
Analgesic Effects
The compound 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a derivative in the 5-azaquinoxaline-2,3-dione series, has demonstrated potent inhibitory activities on d-amino acid oxidase (DAAO). Its analgesic effects have been investigated in rodents, suggesting potential application in chronic pain treatment and morphine analgesic tolerance (Xie et al., 2016).
Structural Studies
The structures of reaction products from hexafluorobiacetyl and ortho-diamines, including pyrido[3,4-b]pyrazine systems, have been investigated. This research explores how trifluoromethyl groups stabilize covalently bound hydrates, contributing to our understanding of these compounds' properties (Cushman, Wong, & Bacher, 1986).
Mitotic Inhibition
1,2-Dihydropyrido[3,4-b]pyrazines have been identified as mitotic inhibitors with significant antitumor activity. Their synthesis and evaluation indicate that these compounds could cause the accumulation of cells at mitosis, making them relevant in anticancer research (Temple, Rose, Comber, & Rener, 1987).
Electrochemical Studies
Research into the electrochemical reduction of pyrido[2,3-b]pyrazines has led to the isolation of 1,4-dihydro derivatives. This study contributes to understanding the electrochemical properties of these compounds and their potential applications in various fields (Armand, Chekir, & Pinson, 1978).
Synthesis and Reactivity
Investigations have been conducted on the synthesis and reactivity of original 1,4-dihydropyrazine rings. Such studies provide insights into the chemical properties and potential applications of these derivatives in various scientific fields (Chaignaud, Gillaizeau, Ouhamou, & Coudert, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been suggested that similar compounds may act as covalent inhibitors of the kras protein , which plays a crucial role in cell signaling pathways.
Mode of Action
It has been suggested that similar compounds may interact with their targets by forming a covalent bond, thereby inhibiting the activity of the target protein .
Biochemical Pathways
If it acts as a kras inhibitor, it could potentially affect the mapk/erk pathway, which is involved in cell proliferation and survival .
Result of Action
If it acts as a kras inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Propiedades
IUPAC Name |
1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBUUVXPCSJTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)
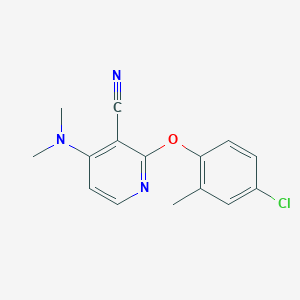

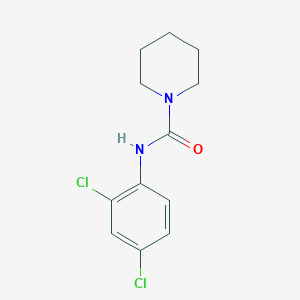
![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
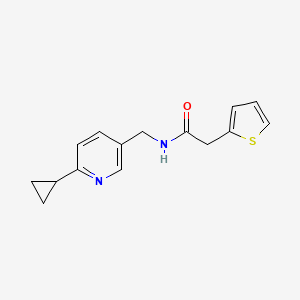
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)
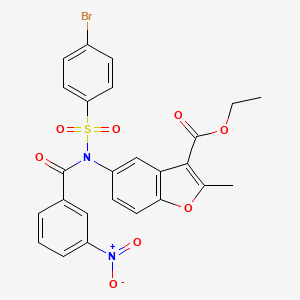

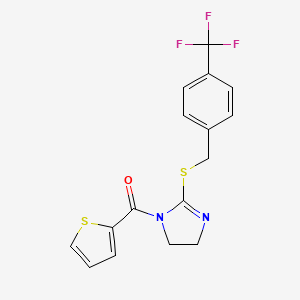
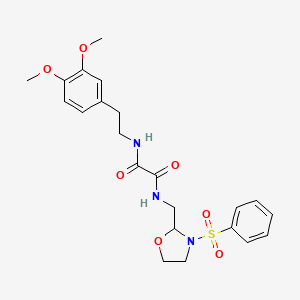
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)
